N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide
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Overview
Description
N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a phenyl ring substituted with ethyl and methyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of 2-ethylphenylamine with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-ethylphenylamine+2-methylbenzenesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents used include dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other derivatives, depending on the reducing agent used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide, like other sulfonamides, involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
Comparison with Similar Compounds
- N-(2-methylphenyl)-1-(2-ethylphenyl)methanesulfonamide
- N-(2-ethylphenyl)-1-(2-methylphenyl)ethanesulfonamide
- N-(2-ethylphenyl)-1-(2-methylphenyl)benzenesulfonamide
Uniqueness: N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide is unique due to the specific positioning of the ethyl and methyl groups on the phenyl rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-14-9-6-7-11-16(14)17-20(18,19)12-15-10-5-4-8-13(15)2/h4-11,17H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIZQEFPQOCNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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